molecular formula C6H7BrF2N2 B2912435 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole CAS No. 2248306-68-3

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole

Cat. No. B2912435
CAS RN: 2248306-68-3
M. Wt: 225.037
InChI Key: KFLAWVISVARJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is a chemical compound with the molecular formula C7H8BrF2N2. It is commonly known as BDFI and is used in scientific research for various purposes.

Scientific Research Applications

BDFI is used in scientific research for various purposes. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. BDFI is also used as a tool for studying the mechanisms of DNA damage and repair. Additionally, BDFI has been shown to have antitumor activity and is being investigated as a potential anticancer agent.

Mechanism of Action

The mechanism of action of BDFI is not fully understood. However, it is known to interact with metal ions, particularly copper and iron, and form a complex that can bind to DNA. This interaction can lead to DNA damage and ultimately cell death. BDFI has also been shown to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
BDFI has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDFI has also been shown to inhibit the growth of tumors in animal models. Additionally, BDFI has been shown to affect the expression of certain genes involved in DNA repair and cell cycle regulation.

Advantages and Limitations for Lab Experiments

BDFI has several advantages for lab experiments. It is a fluorescent probe that can be easily detected and quantified, making it a useful tool for studying metal ion interactions in biological systems. BDFI is also relatively easy to synthesize and has been shown to have low toxicity in animal models.
However, there are also limitations to using BDFI in lab experiments. It is not a highly specific probe and can interact with other molecules in addition to metal ions. Additionally, the mechanism of action of BDFI is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of BDFI in scientific research. One area of interest is the development of BDFI as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BDFI and to optimize its antitumor activity.
Another area of interest is the use of BDFI as a tool for studying metal ion interactions in biological systems. BDFI could be used to investigate the role of metal ions in various biological processes, such as DNA damage and repair.
Conclusion:
In conclusion, 2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole is a chemical compound with various scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions and as a tool for studying the mechanisms of DNA damage and repair. BDFI has also been shown to have antitumor activity and is being investigated as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of BDFI and to optimize its use in scientific research.

Synthesis Methods

The synthesis of BDFI involves the reaction of 2-bromo-4-nitroimidazole with difluoromethylphenylsulfonium tetrafluoroborate in the presence of a base. The reaction proceeds through the reduction of the nitro group to an amino group followed by the substitution of the amino group with the difluoromethylphenylsulfonium group. The resulting product is then treated with a base to remove the sulfonium group, yielding BDFI.

properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1,5-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2/c1-3-4(5(8)9)10-6(7)11(3)2/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLAWVISVARJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethyl)-1,5-dimethylimidazole

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